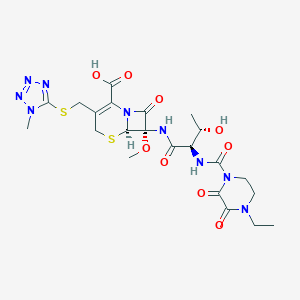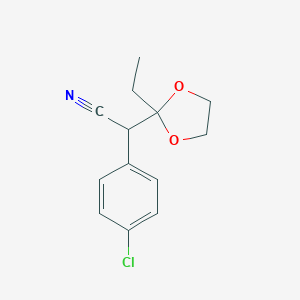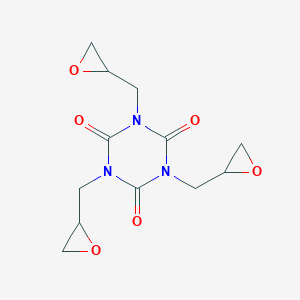
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, involves the reaction of dichlorophenols with chlorosulfonic acid. This process yields various substituted benzenesulfonyl chlorides, demonstrating the compound's foundational role in synthetic chemistry (Cremlyn & Cronje, 1979).
Molecular Structure Analysis
Research into the molecular and electronic structures of related compounds provides insight into the steric and electronic influences on reactivity. Structural characterization through X-ray diffraction and quantum-chemical calculations highlights the importance of molecular architecture in determining chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride participates in diverse chemical reactions, forming various derivatives through nucleophilic substitution. These reactions underscore the compound's versatility in synthesizing a range of functional materials and its potential as a building block in organic synthesis (Cremlyn & Cronje, 1979).
Wissenschaftliche Forschungsanwendungen
Potential Herbicide and Spectral Characteristics : The compound is noted for its potential use as a herbicide and has been studied for its infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics. This was demonstrated through the condensation of the compound with various nucleophilic reagents, which resulted in different derivatives (Cremlyn & Cronje, 1979).
Drug Development for Diabetes and Alzheimer's : It has been used in synthesizing multi-functional derivatives for inhibiting α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These properties suggest its potential in developing treatments for type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
Chemical Reaction Studies : The compound's reactivity with weak bases and its role in the formation of various reaction intermediates has been studied. This contributes to a better understanding of its chemical behavior (Ōae & Kiritani, 1965).
Chromogenic System for Measuring Hydrogen Peroxide : It's been used in a chromogenic detection system coupled with enzyme oxidation of uric acid, enabling the assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Catalysis in Organic Synthesis : The compound has been applied in the synthesis of Ni(II)-supported catalysts for the synthesis of diaryl sulfides. This illustrates its utility in catalyzing organic reactions (Yousofvand et al., 2018).
Antibacterial and Enzyme Inhibitory Activities : It has been used in the synthesis of hydrazone derivatives, which exhibited significant antibacterial and α-glucosidase inhibitory activities. This highlights its potential in creating compounds for medical applications (Munir et al., 2017).
Conformational Studies of Cyclic Tetramers : Its derivatives have been used to study conformational flexibility and the influence of substituents on conformational barriers (Cevasco et al., 2002).
Alzheimer's Disease Treatment Research : The compound has been involved in synthesizing multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, contributing to Alzheimer's disease research (Hassan et al., 2018).
Spectrophotometric Determination : It has been used in a charge-transfer reaction for spectrophotometric determination, demonstrating its analytical application (Yang Xiao-hui, 2007).
Reactivity with Trivalent Phosphorus Esters : The reactivity of its derivatives with phosphorus esters has been explored, providing insights into its chemical interactions (Pastor et al., 1987).
Safety And Hazards
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is classified as a skin corrosive substance (Skin Corr. 1B) . It causes serious eye damage and severe skin burns . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQRJNVGBIDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177926 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | |
CAS RN |
23378-88-3 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23378-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023378883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)



![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)
